Cas no 378211-39-3 (4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid)

378211-39-3 structure
Nom du produit:4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 1H-Pyrazole-1-butanoic acid, 5-(2-chlorophenyl)-4,5-dihydro-3-(2-methoxyphenyl)-γ-oxo-
- 4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- SR-01000466625-1
- AKOS021996146
- CS-0224402
- Z57116464
- ChemDiv1_007404
- HMS608A12
- 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 378211-39-3
- EN300-1192328
- AKOS001642442
- SR-01000466625
- 4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
-
- Piscine à noyau: 1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
- La clé Inchi: BQVQWRZBZUOBCG-UHFFFAOYSA-N
- Sourire: C(O)(=O)CCC(N1C(C2=CC=CC=C2Cl)CC(C2=CC=CC=C2OC)=N1)=O
Propriétés calculées
- Qualité précise: 386.1033348g/mol
- Masse isotopique unique: 386.1033348g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 6
- Complexité: 582
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 79.2Ų
Propriétés expérimentales
- Dense: 1.32±0.1 g/cm3(Predicted)
- Point d'ébullition: 571.6±60.0 °C(Predicted)
- Le PKA: 4.84±0.17(Predicted)
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1192328-0.25g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.25g |
$503.0 | 2023-05-25 | |
Enamine | EN300-1192328-0.1g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95% | 0.1g |
$352.0 | 2023-05-25 | |
Enamine | EN300-1192328-100mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95.0% | 100mg |
$352.0 | 2023-10-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295072-1g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 98% | 1g |
¥23727.00 | 2024-05-16 | |
1PlusChem | 1P028AVT-1g |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoicacid |
378211-39-3 | 95% | 1g |
$1316.00 | 2023-12-17 | |
1PlusChem | 1P028AVT-250mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoicacid |
378211-39-3 | 95% | 250mg |
$684.00 | 2024-05-04 | |
1PlusChem | 1P028AVT-100mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoicacid |
378211-39-3 | 95% | 100mg |
$497.00 | 2024-05-04 | |
Enamine | EN300-1192328-50mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95.0% | 50mg |
$235.0 | 2023-10-03 | |
Enamine | EN300-1192328-5000mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95.0% | 5000mg |
$2940.0 | 2023-10-03 | |
Enamine | EN300-1192328-250mg |
4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
378211-39-3 | 95.0% | 250mg |
$503.0 | 2023-10-03 |
4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid Littérature connexe
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
378211-39-3 (4-5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid) Produits connexes
- 69908-12-9(4-2-(Trifluoromethyl)phenyl-4-piperidinol Hydrochloride Salt)
- 1215072-92-6(5-Bromo-2-(cyclohexyl)pyrimidine)
- 1699613-61-0(1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl-1H-1,2,3-triazol-4-amine)
- 1339835-47-0(1-(2-methylpropane-2-sulfonyl)piperidin-4-amine)
- 2679930-52-8(rac-benzyl N-(3R,4R)-4-fluorooxolan-3-ylcarbamate)
- 1649978-50-6(methyl 3-phenyl-2-(phenylamino)propanoate)
- 1261741-53-0(2-Methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetonitrile)
- 1781320-76-0(2-(5-chlorofuran-2-yl)-2,2-difluoroethan-1-ol)
- 1352518-85-4(4-{5-[1-(Toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine)
- 1698519-44-6(7-methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
